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Compound of Interest

1-(3,3-
Compound Name:

dimethylcyclohexyl)piperazine
CAS No.: 1343110-03-1

Cat. No.: B6616800

Get Quote

Executive Summary & Structural Basis

Cyclohexyl piperazines represent a distinct class of synthetic opioids and psychoactive
substances where a saturated cyclohexane ring replaces the aromatic moieties found in more
common designer drugs like BZP (benzylpiperazine).

The mass spectral behavior of this class is defined by the lack of aromatic stabilization in the
cyclohexyl moiety. Unlike benzyl or phenyl rings, which direct fragmentation via stable tropylium
(m/z 91) or aryl cations, the cyclohexyl group undergoes characteristic homolytic cleavage and
ring opening, producing diagnostic low-mass aliphatic ions.

Key Structural Differentiators
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Fragmentation Mechanisms (El & ESI)

Electron lonization (EI-MS) Pathways
In GC-MS (70 eV), the molecular ion (

) of cyclohexyl piperazines is often visible but undergoes extensive fragmentation.

Mechanism A: The "Diphenylethyl" Dominance (MT-45 Specific)

For MT-45, the bulk of the ion current is carried by the 1,2-diphenylethyl side chain.
o Pathway:

-cleavage at the piperazine nitrogen.

e Result: Formation of the stable 1,2-diphenylethyl cation (m/z 181).

o Observation: This is typically the base peak or a high-abundance fragment in El spectra.

Mechanism B: Cyclohexyl Ring Diagnostic

The cyclohexyl group fragments via ring opening and hydrogen rearrangement.

o Diagnostic lon:m/z 83 (
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e Mechanism: Loss of the piperazine moiety leaving the cyclohexyl cation.
e Secondary Fragments: m/z 55 (

) and m/z 41 (

) from further alkene elimination.

Mechanism C: Piperazine Ring Cleavage

e Diagnostic lon:m/z 56 (

)-

 Origin: Internal cleavage of the piperazine ring (Retro-Diels-Alder-like fragmentation),
common to all piperazines but less intense here due to the stability of the m/z 181 ion.

Electrospray lonization (ESI-MS/MS) Pathways

In LC-MS/MS, the protonated molecule

is the precursor. Collision-Induced Dissociation (CID) follows charge-remote and charge-
proximate pathways.

e Precursor: m/z 349.26 (for MT-45).
e Primary Product lon:m/z 181.10 (1,2-diphenylethyl cation).
e Secondary Product lon:m/z 169.17 (1-cyclohexylpiperazine cation).

o Note: The ratio of 181/169 can vary with collision energy (CE), but 181 usually dominates
due to the high stability of the diphenyl system.

Visualizing the Fragmentation Pathway[1][2]

The following diagram illustrates the competitive fragmentation pathways for MT-45,
highlighting the divergence between the cyclohexyl and diphenylethyl moieties.
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Figure 1: Competitive fragmentation pathways of MT-45 under CID conditions. The red path

indicates the formation of the resonance-stabilized base peak.

Comparative Analysis: Cyclohexyl vs. Aromatic

Piperazines

To accurately identify a cyclohexyl piperazine, one must distinguish it from isobaric or

structurally similar aromatic analogs.

Table 1: Diagnostic lon Comparison
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Compound
Class

Representative

Base Peak (El)

Key
Diagnostic
lons (m/z)

Spectral
Signature

Cyclohexyl
Piperazine

MT-45

181

83, 56, 348

High mass base
peak (181) +
Aliphatic low
mass series (41,
55, 83).

Benzyl

Piperazine

BZP

91

134, 56, 176

Dominant m/z 91
(Tropylium).
Minimal high-
mass

fragmentation.

Phenyl

Piperazine

mCPP

154

196, 138, 56

Base peak often
retains the
phenyl ring (m/z
154).[1]

Fluorinated

Analog

2F-MT-45

199

83, 56, 366

Shift in base
peak (+18 Da)
due to F on
phenyl ring;
Cyclohexyl (83)
remains

constant.

Interpretation Strategy

o Check High Mass Region: If the base peak is > m/z 150 (e.g., 181), suspect a bulky side

chain like diphenylethyl.

o Check Low Mass Region: Look for m/z 83.

o Present: Confirms Cyclohexyl or Alkene moiety.

o Absent (replaced by 91): Suspect Benzyl moiety.[1][2]
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o Absent (replaced by 77): Suspect Phenyl moiety.

Experimental Protocols
Protocol A: GC-MS Screening (El)

¢ Instrument: Agilent 7890B/5977B or equivalent single quadrupole.
e Column: HP-5MS Ul (30 m x 0.25 mm, 0.25 um).
« Inlet: Splitless mode, 250°C.
e Carrier Gas: Helium, 1.0 mL/min (constant flow).
e Oven Program:
o Start 80°C (hold 1 min).
o Ramp 20°C/min to 300°C.
o Hold 15 min (MT-45 elutes late, approx. 11-12 min depending on ramp).
e MS Source: 230°C, 70 eV.

e Scan Range: m/z 40-550.

Protocol B: LC-MS/MS Confirmation (ESI)[5]

e Instrument: Triple Quadrupole (QqQ) or Q-TOF.

» Mobile Phase A: 0.1% Formic Acid in Water.[3]

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

e Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 pum).
e Gradient: 5% B to 95% B over 10 min.

« lonization: ESI Positive Mode (+).
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e MRM Transitions (for MT-45):
o Quantifier: 349.3

181.1 (CE: 25 eV).

o Qualifier 1: 349.3

169.2 (CE: 35 eV).

o Qualifier 2: 349.3

91.1 (High energy fragmentation of the diphenylethyl group).

References

e European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Technical
report on 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). Retrieved from [Link]

» Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). MT-45
Monograph. Retrieved from [Link]

e Baumann, M. H., et al. (2018). Pharmacology of the novel synthetic opioid MT-45 (1-
cyclohexyl-4-(1,2-diphenylethyl)piperazine). Journal of Pharmacology and Experimental
Therapeurtics.

e Helander, A., et al. (2014). Analytical and clinical characteristics of the novel psychoactive
substance MT-45. Clinical Chemistry.

e Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-
diphenylethyl)piperazine and its enantiomorphs. Archives Internationales de
Pharmacodynamie et de Thérapie.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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